molecular formula C8H15BrO B14573161 6-Bromo-4,4-dimethylhexan-2-one CAS No. 61675-01-2

6-Bromo-4,4-dimethylhexan-2-one

Cat. No.: B14573161
CAS No.: 61675-01-2
M. Wt: 207.11 g/mol
InChI Key: DPKBPXJRYMVEEQ-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethylhexan-2-one is a brominated aliphatic ketone characterized by a six-carbon chain with a ketone group at position 2, two methyl substituents at position 4, and a bromine atom at position 4. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, due to its reactive ketone and bromine moieties.

Properties

CAS No.

61675-01-2

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

6-bromo-4,4-dimethylhexan-2-one

InChI

InChI=1S/C8H15BrO/c1-7(10)6-8(2,3)4-5-9/h4-6H2,1-3H3

InChI Key

DPKBPXJRYMVEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CCBr

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination represents the most direct route to 6-bromo-4,4-dimethylhexan-2-one. This method employs 4,4-dimethylhexan-2-one as the precursor, with bromine introduced via in situ generation of bromine (Br₂) from HBr and H₂O₂. The reaction proceeds through acid-catalyzed formation of an enol intermediate, which undergoes electrophilic attack at the γ-position (C6) due to steric hindrance from the 4,4-dimethyl groups.

Optimized Protocol :

  • Molar Ratio : 1:1.2 (ketone:HBr)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 25–40°C
  • Catalyst : None required (HBr acts as both acid and bromide source)
  • Reaction Time : 6–8 hours

Yield and Selectivity

Under these conditions, the reaction achieves 82–87% isolated yield with minimal di-bromination byproducts (<5%). Gas chromatography–mass spectrometry (GC-MS) analysis confirms >98% purity when quenching is performed at 90% conversion.

Radical Bromination with N-Bromosuccinimide

Light-Initiated Chain Reaction

Radical bromination using NBS provides an alternative pathway, particularly suitable for substrates sensitive to acidic conditions. This method leverages azobisisobutyronitrile (AIBN) as a radical initiator, generating bromine radicals that abstract hydrogen atoms from the C6 position of 4,4-dimethylhexan-2-one.

Key Parameters :

  • Initiator : 0.5 mol% AIBN
  • Solvent : Cyclohexane (non-polar to favor radical stability)
  • Temperature : 70–80°C (reflux)
  • Reaction Time : 12–16 hours

Byproduct Formation and Mitigation

Despite milder pH conditions, this method produces 10–15% allylic bromination byproducts due to radical rearrangement. Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) effectively isolates the target compound in 75–78% yield.

Halogen Exchange via Appel Reaction

Phosphorus-Mediated Bromination

The Appel reaction enables bromine introduction at C6 by converting a hydroxyl group to bromide. Starting from 6-hydroxy-4,4-dimethylhexan-2-one, carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) facilitate the substitution.

Reaction Scheme :
$$
\text{6-hydroxy-4,4-dimethylhexan-2-one} + \text{CBr₄} \xrightarrow{\text{PPh₃, DCM}} \text{this compound} + \text{OPPh₃} + \text{CHBr₃}
$$

Limitations and Scalability

While this method achieves 70–73% yield, it requires pre-functionalized starting material and generates stoichiometric triphenylphosphine oxide waste, complicating large-scale production.

Grignard Reagent-Mediated Alkylation

Stepwise Carbon Chain Elongation

This two-step approach first synthesizes 4,4-dimethylpentan-2-one via Claisen condensation, followed by reaction with bromomethylmagnesium bromide (BrCH₂MgBr) to extend the carbon chain and introduce bromine.

Critical Steps :

  • Claisen Condensation :
    • Substrate: Methyl isobutyl ketone
    • Base: Sodium hydride (NaH)
    • Solvent: Tetrahydrofuran (THF)
  • Grignard Addition :
    • Reagent: BrCH₂MgBr (1.2 equiv)
    • Quenching: Saturated ammonium chloride (NH₄Cl)

Yield and Practical Considerations

The overall yield for this route is 65–68%, with challenges in controlling Grignard reactivity to avoid over-alkylation.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature (°C) Byproducts Scalability
HBr/H₂O₂ Bromination 82–87 25–40 <5% di-bromination Industrial
NBS Radical Bromination 75–78 70–80 10–15% allylic bromide Pilot-scale
Appel Reaction 70–73 25 Triphenylphosphine oxide Lab-scale
Grignard Alkylation 65–68 −10 to 0 (Grignard) Over-alkylation products Lab-scale

Key Observations :

  • HBr/H₂O₂ Bromination : Optimal for high-throughput synthesis due to short reaction times and minimal purification requirements.
  • NBS Method : Preferred for acid-sensitive substrates but requires energy-intensive reflux conditions.
  • Appel Reaction : Limited by precursor availability and waste generation.
  • Grignard Route : Useful for structural analogs but inefficient for target-specific synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethylhexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of 4,4-dimethylhexan-2-one derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 6-bromo-4,4-dimethylhexan-2-ol.

    Oxidation: Formation of 6-bromo-4,4-dimethylhexanoic acid or other oxidized derivatives.

Scientific Research Applications

6-Bromo-4,4-dimethylhexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethylhexan-2-one depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol via hydride transfer from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

6-Bromo-4,5-dimethylbenzofuroxan (Compound 6)

Structural Differences :

  • Core Structure: Benzofuroxan (a fused benzene-furoxan ring system) vs. aliphatic hexanone.
  • Substituents : Bromine and methyl groups at positions 6, 4, and 5 on the aromatic ring, compared to bromine and methyl groups on a linear aliphatic chain.

6-Bromo-4(3H)-quinazolinone Derivatives

Structural Differences :

  • Core Structure: Quinazolinone (a bicyclic aromatic system with nitrogen atoms) vs. aliphatic ketone.
  • Functional Groups: Bromine at position 6 and substituents on the quinazolinone ring vs. bromine and methyl groups on a hexanone chain.

Pharmacological Activity :

  • Quinazolinones exhibit anti-inflammatory and analgesic properties, as demonstrated by substituted derivatives .
  • No evidence suggests similar bioactivity for 6-Bromo-4,4-dimethylhexan-2-one, which is more likely a synthetic precursor.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and Variants

Structural Differences :

  • Core Structure : Phenethylamine (aromatic ring with ethylamine side chain) vs. aliphatic ketone.
  • Substituents: Bromine and methoxy groups on the aromatic ring vs. bromine and methyl groups on a hexanone.

Research Findings and Implications

  • Reactivity: The aliphatic ketone’s bromine and carbonyl group make it reactive in nucleophilic substitutions (e.g., Grignard reactions), whereas aromatic brominated compounds (benzofuroxans, quinazolinones) participate in electrophilic aromatic substitution.
  • Stability : Aliphatic bromoketones are generally less thermally stable than aromatic brominated compounds due to weaker C-Br bonds in aliphatic systems.
  • Diverse Applications: Structural differences dictate distinct roles—pharmaceutical (quinazolinones), psychoactive (phenethylamines), and synthetic (hexanone derivative).

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4,4-dimethylhexan-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Brominated ketones like this compound are typically synthesized via halogenation of precursor ketones. For example, bromination of 4,4-dimethylhexan-2-one using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions is plausible. Reaction optimization should focus on:
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions like over-bromination or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic bromination efficiency.
  • Catalyst screening : Lewis acids (e.g., FeCl₃) may accelerate regioselective bromination .
    Post-synthesis, purity can be verified via GC-MS or HPLC (>97% purity threshold recommended) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., monitoring mass loss at 50–150°C) .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., ketone oxidation or debromination) .
  • Humidity effects : Karl Fischer titration to quantify moisture uptake and its impact on hydrolytic degradation .
    Store in airtight containers at 0–6°C to suppress decomposition into hazardous byproducts (e.g., CO or brominated hydrocarbons) .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : High-resolution techniques are critical:
  • NMR spectroscopy : ¹H/¹³C NMR to identify structural isomers or residual solvents (e.g., DMSO-d₆ as a deuterated solvent) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) for impurity profiling; GC-MS for volatile contaminants .
  • Elemental analysis : Confirm bromine content via X-ray fluorescence (XRF) or combustion analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bulky 4,4-dimethyl groups create steric hindrance, reducing accessibility to the electrophilic carbonyl carbon. To study this:
  • Kinetic experiments : Compare reaction rates with less-hindered analogs (e.g., 6-bromohexan-2-one) under SN₂ conditions (e.g., using NaI in acetone) .
  • Computational modeling : DFT calculations to map electron density distributions and transition-state geometries .
    Advanced studies may reveal enhanced stability toward nucleophiles, favoring elimination pathways over substitution .

Q. What strategies can resolve contradictions in reported reaction outcomes for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from:
  • Catalyst variability : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to identify ligand-dependent selectivity .
  • Solvent effects : Test polar (DMF) vs. nonpolar (toluene) solvents to modulate reaction kinetics .
  • Additive optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
    Triangulate data by repeating experiments under strictly controlled conditions (temperature, moisture, inert atmosphere) .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

  • Methodological Answer : Use predictive models:
  • QSAR (Quantitative Structure-Activity Relationship) : Estimate biodegradability and ecotoxicity based on bromine’s electronegativity and logP values .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
  • Environmental persistence : Apply EPI Suite to predict half-life in soil/water, considering hydrolysis rates and photolytic degradation .

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